[7-Ethyl-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone
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Overview
Description
7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multi-step organic reactions. The process may start with the preparation of the indolizine core, followed by the introduction of the ethyl, fluorobenzoyl, and propane-1-sulfonyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE include other indolizine derivatives with different substituents. Examples include:
- 7-METHYL-3-(4-CHLOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
- 7-ETHYL-3-(4-METHOXYBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Uniqueness
The uniqueness of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Properties
Molecular Formula |
C23H26FNO5S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
[7-ethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C23H26FNO5S2/c1-4-13-31(27,28)22-19-15-16(6-3)11-12-25(19)20(23(22)32(29,30)14-5-2)21(26)17-7-9-18(24)10-8-17/h7-12,15H,4-6,13-14H2,1-3H3 |
InChI Key |
DOGUECGLYVKGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)CC |
Origin of Product |
United States |
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